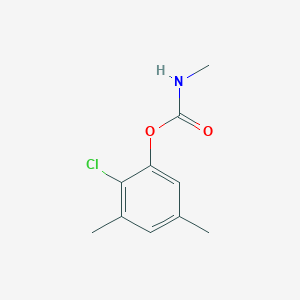![molecular formula C8H11N3O2 B15349605 N-[4-(aminooxymethyl)pyridin-2-yl]acetamide](/img/structure/B15349605.png)
N-[4-(aminooxymethyl)pyridin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminooxymethyl)pyridin-2-yl]acetamide is a chemical compound characterized by its unique structure, which includes an amino group attached to an oxymethyl group, further connected to a pyridine ring
Synthetic Routes and Reaction Conditions:
Petasis Reaction: One common synthetic route involves the Petasis reaction, where salicylaldehyde is added to a stirred mixture of pyrrolidine and (4-(hydroxymethyl)phenyl)boronic acid.
Reductive Amination: Another method includes reductive amination, where an appropriate amine and a carbonyl compound are reacted under reducing conditions to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Substitution reactions can occur at the pyridine ring, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Heterocyclic compounds with different substituents on the pyridine ring.
Scientific Research Applications
N-[4-(aminooxymethyl)pyridin-2-yl]acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activity, making it useful in studying biochemical pathways.
Medicine: It can be used in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Its unique properties make it valuable in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which N-[4-(aminooxymethyl)pyridin-2-yl]acetamide exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the oxymethyl group can participate in various chemical reactions. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
4-Aminooxymethyl-phenol: Similar structure but with a phenol ring instead of a pyridine ring.
tert-Butyl N-{4-[(aminooxymethyl]cyclohexyl}carbamate: Similar functional groups but with a cyclohexyl ring.
Uniqueness: N-[4-(aminooxymethyl)pyridin-2-yl]acetamide is unique due to its pyridine ring, which imparts different chemical properties compared to phenol or cyclohexyl derivatives. This makes it particularly useful in specific applications where the pyridine ring's properties are advantageous.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-[4-(aminooxymethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H11N3O2/c1-6(12)11-8-4-7(5-13-9)2-3-10-8/h2-4H,5,9H2,1H3,(H,10,11,12) |
InChI Key |
NQQOJWATPCUCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


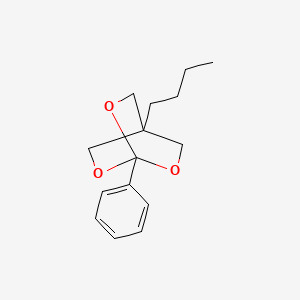

![Acetamide, N-[2-(chloroacetyl)phenyl]-](/img/structure/B15349535.png)
![5-cyclopropyl-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15349536.png)
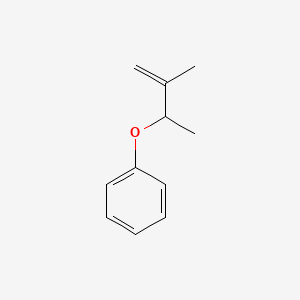
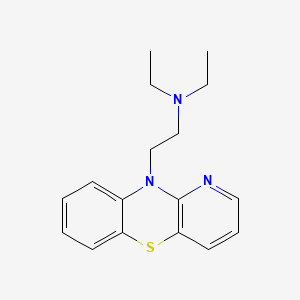
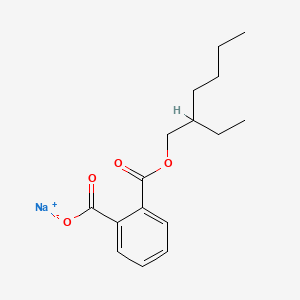
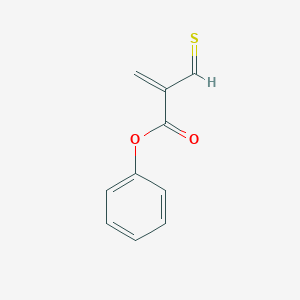
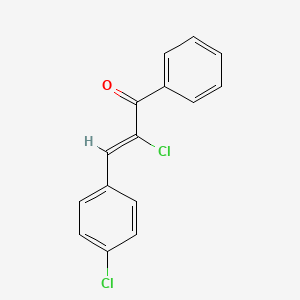
![6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B15349600.png)
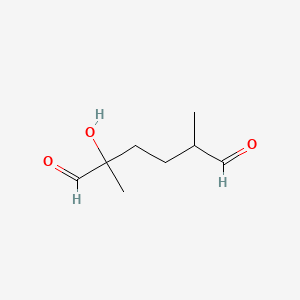
![Bis[(dimethylamino)methyl]phenol](/img/structure/B15349622.png)
